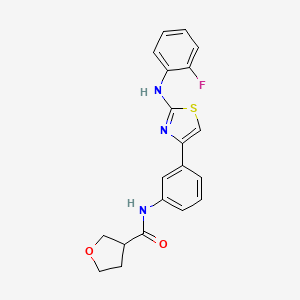

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide

Description

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-16-6-1-2-7-17(16)23-20-24-18(12-27-20)13-4-3-5-15(10-13)22-19(25)14-8-9-26-11-14/h1-7,10,12,14H,8-9,11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIIQUIFOJEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-fluoroaniline with a thioamide to form the thiazole ring. This intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the tetrahydrofuran moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the thiazole formation and high-throughput screening for the optimization of reaction conditions. The use of automated systems for the purification and isolation of the final product is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

Biological Activities

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide exhibits several significant biological activities, which are summarized below:

Antitumor Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. The mechanisms may include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

Antimicrobial Properties

The presence of thiazole and fluorophenyl groups suggests potential antimicrobial activity. Studies have shown efficacy against various pathogens, indicating its potential use in treating infections.

Kinase Inhibition

Similar compounds have demonstrated effectiveness as selective inhibitors of kinases, which play critical roles in cancer signaling pathways. This suggests that this compound may also serve as a therapeutic agent targeting specific kinases.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of related compounds. The research highlighted significant growth inhibition in various cancer cell lines, suggesting a promising therapeutic avenue for this compound based on structural similarities and biological activity profiles .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the thiazole and tetrahydrofuran components could enhance biological activity. This insight supports ongoing research into optimizing the compound for improved efficacy against specific targets .

Case Study 3: Antimicrobial Activity

Research conducted on derivatives of thiazole-containing compounds showed promising results against bacterial strains, indicating that this compound may contribute to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may include the inhibition of kinase activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

- N-(2-(2-fluorophenyl)thiazol-4-yl)benzamide

- N-(3-(2-(4-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Uniqueness

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide, a compound featuring a thiazole ring and a fluorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 411.5 g/mol. Its structure includes:

- Thiazole Ring : Known for various biological activities.

- Fluorophenyl Group : Enhances metabolic stability and bioavailability.

- Tetrahydrofuran Moiety : Contributes to the compound's overall pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thiazole ring is known to influence enzyme inhibition and receptor binding, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, impacting cellular processes.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways, potentially leading to anti-inflammatory or anticancer effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Inhibits Bcl-2 |

| Compound 10 | A-431 | 1.98 ± 1.22 | Cytotoxic activity |

The presence of electron-donating groups in the phenyl ring enhances cytotoxicity, suggesting a structure-activity relationship (SAR) that could be applicable to this compound .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth could be linked to its structural features:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

These findings suggest that this compound may serve as a lead candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Studies : A study demonstrated that thiazole derivatives exhibited potent activity against multiple cancer cell lines, with some compounds showing efficacy comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro tests revealed that certain thiazole-based compounds effectively inhibited the growth of resistant bacterial strains, indicating their potential in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Question

- 1H NMR Spectroscopy : Key peaks include aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and thiazole groups), tetrahydrofuran protons (δ 3.5–4.0 ppm), and carboxamide NH (δ 10–12 ppm) .

- ESI-MS : Molecular ion peak [M+H]⁺ should match the calculated molecular weight (C₂₀H₁₈F₂N₄O₂S: 440.1 g/mol).

- HPLC Purity : ≥98% purity confirmed using a C18 column with UV detection at 254 nm .

What are the stability and storage recommendations for this compound under laboratory conditions?

Basic Research Question

- Storage : –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Stability : ≥5 years when stored properly. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .

- Handling Precautions : Use gloves and avoid inhalation; refer to Safety Data Sheets (SDS) for hazard mitigation .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Advanced Research Question

Key Modifications :

- Thiazole Ring : Introduce electron-withdrawing groups (e.g., –CF₃) at position 4 to enhance binding affinity to target proteins .

- Fluorophenyl Group : Replace 2-fluorophenyl with 2,4-difluorophenyl to improve metabolic stability .

- Tetrahydrofuran Moiety : Explore stereochemistry (R vs. S configuration) using chiral HPLC to assess enantioselective activity .

Methodology : - Synthesize analogs via parallel combinatorial chemistry.

- Test in vitro assays (e.g., kinase inhibition or antimicrobial activity) with IC₅₀ comparisons .

What experimental strategies resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Target Selectivity Profiling : Use CRISPR-edited cell lines to confirm on-target vs. off-target effects.

- Meta-Analysis : Compare datasets with analogous thiazole derivatives (e.g., flutolanil, ) to identify trends in fluorophenyl-thiazole interactions .

What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

Advanced Research Question

- ADME Studies :

- Toxicity :

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiotoxicity risk.

- Ames Test : Bacterial reverse mutation assay for genotoxicity .

How does the fluorophenyl-thiazole motif influence binding to biological targets compared to non-fluorinated analogs?

Advanced Research Question

- Computational Modeling : Docking studies (e.g., AutoDock Vina) show fluorine’s role in hydrophobic interactions and hydrogen bonding with residues like Serine or Tyrosine .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals ∆G and ∆H changes due to fluorine’s electronegativity .

What are the hypothesized metabolic pathways, and how can metabolites be identified?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.